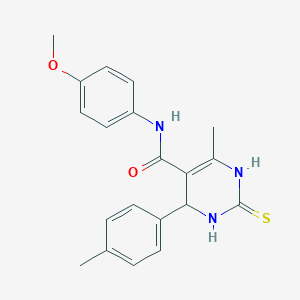
N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as MMPI or MMP inhibitor, is a chemical compound with potential applications in the field of cancer research. It is a small molecule inhibitor that targets matrix metalloproteinases (MMPs), which are enzymes responsible for the degradation of extracellular matrix (ECM) proteins. MMPs have been implicated in tumorigenesis, angiogenesis, metastasis, and other pathological processes. Therefore, the development of MMP inhibitors has been a subject of interest for cancer therapy.
作用機序
N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its anticancer effects by inhibiting the activity of MMPs. MMPs are a family of zinc-dependent endopeptidases that degrade ECM proteins, such as collagen, elastin, and laminin. MMPs have been implicated in various pathological processes, including tumor invasion, angiogenesis, and metastasis. N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide binds to the active site of MMPs, preventing them from cleaving ECM proteins. This leads to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit MMP activity in vitro and in vivo, leading to the suppression of tumor growth, invasion, and angiogenesis. N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has also been shown to induce apoptosis, a form of programmed cell death, in cancer cells. Furthermore, N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are implicated in cancer progression.
実験室実験の利点と制限
N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential applications in cancer research, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has low solubility in water, which can affect its bioavailability and efficacy. It also has poor stability in aqueous solutions, which can affect its storage and handling.
将来の方向性
There are several future directions for the research and development of N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. One direction is the optimization of its chemical structure to improve its solubility and stability. Another direction is the investigation of its use in combination with other chemotherapeutic agents to enhance their efficacy. Furthermore, N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be studied for its potential applications in other diseases, such as arthritis and atherosclerosis. Finally, the development of new MMP inhibitors with improved efficacy and selectivity can be explored.
合成法
The synthesis of N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves several chemical reactions, starting from commercially available starting materials. The synthesis route includes the condensation of 4-methoxybenzaldehyde, 4-methylbenzaldehyde, and thiourea to form the intermediate compound, followed by the addition of methyl iodide and acetic acid to yield the final product. The synthesis process is complex and requires expertise in synthetic organic chemistry.
科学的研究の応用
N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of MMPs, leading to the suppression of tumor growth, invasion, and angiogenesis. N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has also been investigated for its use in combination with other chemotherapeutic agents, such as cisplatin and paclitaxel, to enhance their efficacy. Furthermore, N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been studied for its potential use in the treatment of other diseases, such as arthritis and atherosclerosis.
特性
分子式 |
C20H21N3O2S |
|---|---|
分子量 |
367.5 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H21N3O2S/c1-12-4-6-14(7-5-12)18-17(13(2)21-20(26)23-18)19(24)22-15-8-10-16(25-3)11-9-15/h4-11,18H,1-3H3,(H,22,24)(H2,21,23,26) |
InChIキー |
RZOJOHTZHOVGDJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=C(C=C3)OC |
正規SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-chlorobenzoyl)-2,6-dipyridin-3-ylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B243003.png)

![5-(4-nitrophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B243011.png)
![5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone](/img/structure/B243012.png)
![9,9-dimethyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B243013.png)
![4-chloro-N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1-methylpyrazole-3-carbohydrazide](/img/structure/B243014.png)
![4-bromo-N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1-methylpyrazole-3-carbohydrazide](/img/structure/B243015.png)
![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-4-iodo-2-methylpyrazole-3-carbohydrazide](/img/structure/B243017.png)
![4-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B243018.png)
![1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B243021.png)
![2-(4-chlorophenoxy)-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B243022.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(5-chloro-2-hydroxyanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B243033.png)
![(4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B243034.png)
![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[2-[4-[(E)-3-(3-nitrophenyl)prop-2-enoyl]piperazin-1-yl]ethylamino]methylidene]pyrazol-3-one](/img/structure/B243035.png)